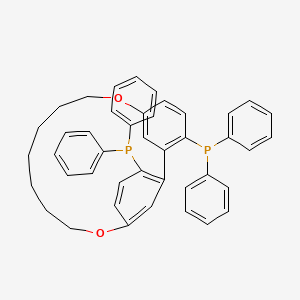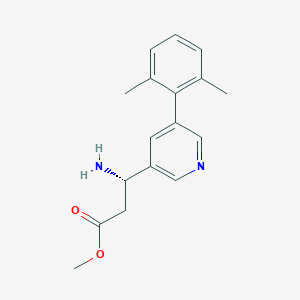![molecular formula C29H29N5O3 B15280264 tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate CAS No. 2190506-55-7](/img/structure/B15280264.png)
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C29H33N5O3. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes and receptors in the body .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the desired compound. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules, including enzymes and receptors, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific pathways involved in diseases like cancer and autoimmune disorders.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:
Ibrutinib: Another pyrazolo[1,5-a]pyrimidine derivative used as a Bruton’s tyrosine kinase inhibitor.
Adapalene: A retinoid-like compound used in the treatment of acne.
Solifenacin: A muscarinic receptor antagonist used to treat overactive bladder.
Eigenschaften
CAS-Nummer |
2190506-55-7 |
|---|---|
Molekularformel |
C29H29N5O3 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
tert-butyl 4-[3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H29N5O3/c1-29(2,3)37-28(35)33-17-14-20(15-18-33)25-13-16-31-27-24(19-30)26(32-34(25)27)21-9-11-23(12-10-21)36-22-7-5-4-6-8-22/h4-13,16,20H,14-15,17-18H2,1-3H3 |
InChI-Schlüssel |
KMWRWUBEVNQXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





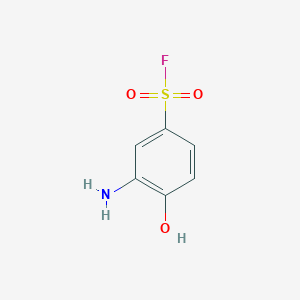


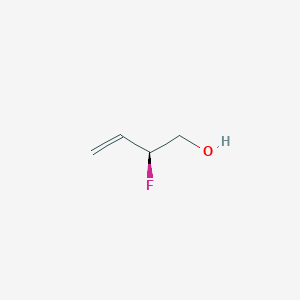



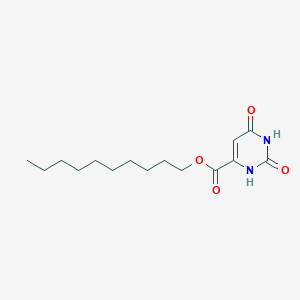
![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
